Vamagloxistat
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Vamagloxistat is a small molecule drug that acts as a glycolate oxidase inhibitor. It is primarily used to mitigate hyperoxaluria and reduce the formation of kidney stones . The compound was initially developed by Cantero Therapeutics, Inc. and is currently under research and development .
準備方法
The synthesis of Vamagloxistat involves the preparation of triazole carboxylic acids and esters. The synthetic route typically includes the use of various reagents and catalysts under controlled reaction conditions . Industrial production methods for this compound are not widely documented, but they likely involve large-scale synthesis techniques similar to those used in laboratory settings.
化学反応の分析
Vamagloxistat undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents.
Substitution: this compound can undergo substitution reactions, particularly in the presence of nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
Vamagloxistat has several scientific research applications, including:
Chemistry: Used as a glycolate oxidase inhibitor in various chemical studies.
Biology: Investigated for its role in reducing hyperoxaluria and preventing kidney stone formation.
Medicine: Potential therapeutic applications in treating conditions related to excessive oxalate production.
Industry: Utilized in the development of new drugs and therapeutic agents
作用機序
Vamagloxistat exerts its effects by inhibiting glycolate oxidase, an enzyme involved in the metabolic pathway that leads to oxalate production. By inhibiting this enzyme, this compound reduces the formation of oxalate, thereby mitigating hyperoxaluria and preventing kidney stone formation .
類似化合物との比較
Vamagloxistat is unique in its specific inhibition of glycolate oxidase. Similar compounds include other glycolate oxidase inhibitors such as:
BBP-711: Another glycolate oxidase inhibitor with similar applications.
Oxabact: A dual-mode intestinal biotherapy used to treat hyperoxaluria.
CHK-336: A liver-targeted oral lactate dehydrogenase inhibitor used in the treatment of hyperoxaluria
These compounds share similar mechanisms of action but differ in their specific targets and therapeutic applications.
特性
CAS番号 |
2408241-62-1 |
---|---|
分子式 |
C19H15F2N3O3 |
分子量 |
371.3 g/mol |
IUPAC名 |
4-[4-[4-(3,3-difluorocyclobutyl)phenyl]phenoxy]-1H-triazole-5-carboxylic acid |
InChI |
InChI=1S/C19H15F2N3O3/c20-19(21)9-14(10-19)13-3-1-11(2-4-13)12-5-7-15(8-6-12)27-17-16(18(25)26)22-24-23-17/h1-8,14H,9-10H2,(H,25,26)(H,22,23,24) |
InChIキー |
DIQJDWGODFNEHC-UHFFFAOYSA-N |
正規SMILES |
C1C(CC1(F)F)C2=CC=C(C=C2)C3=CC=C(C=C3)OC4=C(NN=N4)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。